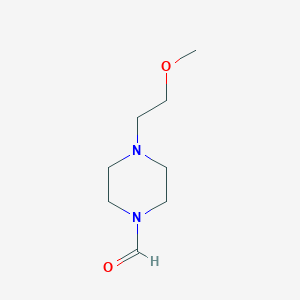

4-(2-Methoxyethyl)piperazine-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAQXQBQSNCSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618682 | |

| Record name | 4-(2-Methoxyethyl)piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206862-55-7 | |

| Record name | 4-(2-Methoxyethyl)piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 4 2 Methoxyethyl Piperazine 1 Carbaldehyde

Direct Synthesis Strategies for 4-(2-Methoxyethyl)piperazine-1-carbaldehyde

The direct synthesis of this compound can be approached through two main strategies: the formylation of a pre-existing substituted piperazine (B1678402) ring or the construction of the piperazine ring with the required functionalities already incorporated.

Formylation Reactions on Substituted Piperazines

The most direct method for the synthesis of this compound involves the N-formylation of 1-(2-methoxyethyl)piperazine. This reaction introduces a formyl group (-CHO) onto the secondary amine of the piperazine ring. Several established formylating agents and methods can be employed for this transformation.

One common and practical method is the use of formic acid. scispace.comgoogle.com The reaction of a secondary amine with formic acid, often with azeotropic removal of water using a solvent like toluene (B28343), can efficiently produce the corresponding N-formyl derivative. scispace.com A Chinese patent describes a similar process for the formylation of piperazine, where piperazine is reacted with formic acid and then dehydrated to yield N-formylpiperazine. google.com This method's advantages include the use of an inexpensive and readily available reagent. scispace.com

Alternatively, dimethylformamide (DMF) can serve as a formylating agent, sometimes in the presence of a promoter or under specific reaction conditions. nih.govnih.gov N-formylation of various primary and secondary amines using DMF has been shown to be effective, offering high yields and selective formylation in the presence of other functional groups like hydroxyls. nih.gov The Vilsmeier-Haack reaction, which typically uses a mixture of DMF and phosphorus oxychloride to generate the Vilsmeier reagent, is another powerful method for formylation, though it is more commonly applied to electron-rich aromatic systems. organic-chemistry.orgmdpi.comsciforum.net

Table 1: Comparison of Common Formylation Reagents for Secondary Amines

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

| Formic Acid | Reflux in toluene with Dean-Stark trap | Inexpensive, readily available, no need for anhydrous conditions | May require azeotropic water removal |

| Dimethylformamide (DMF) | Catalytic promoter, high temperature | High yields, selective N-formylation | May require specific catalysts or harsher conditions |

| Acetic Formic Anhydride | Anhydrous conditions | Highly reactive, mild conditions | Moisture sensitive, cannot be stored |

Cyclization Approaches to the Piperazine Ring with Integrated Formyl and Methoxyethyl Moieties

General strategies for piperazine synthesis often involve the cyclization of diamine precursors. organic-chemistry.orgresearchgate.netnih.gov For the target molecule, this would hypothetically involve a precursor containing both the N-(2-methoxyethyl) and an N-formyl (or a precursor to a formyl) group. One potential, though complex, route could involve the double N-alkylation of a primary amine bearing the 2-methoxyethyl group with a dihaloethane derivative that also incorporates a protected aldehyde function.

More practically, the synthesis of the piperazine ring is often achieved first, followed by functionalization as described in section 2.1.1. For instance, methods to synthesize the parent 1-substituted piperazine ring are well-established. researchgate.net A programmable approach to diversifiable piperazine cores using organic photoredox catalysis has also been described, which could potentially be adapted to create the necessary precursors. nih.gov

Advanced Chemical Transformations of the Carbaldehyde Functional Group

The carbaldehyde group in this compound is a key site of reactivity, allowing for a wide range of chemical transformations. These reactions enable the elaboration of the molecule into more complex structures. The reactivity of this aldehyde is analogous to that of the aldehyde in the related compound, 4-(2-hydroxyethyl)piperazine-1-carbaldehyde.

Reductive Transformations to Alcohols and Amines

The aldehyde can be readily reduced to a primary alcohol, yielding (4-(2-methoxyethyl)piperazin-1-yl)methanol. This transformation is typically accomplished using hydride reducing agents. For a related compound, 4-(2-hydroxyethyl)piperazine-1-carbaldehyde, reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose. Sodium borohydride is a milder reagent, often preferred for its selectivity and ease of handling, while lithium aluminum hydride is more powerful and would also reduce other sensitive functional groups if present.

Further elaboration can be achieved through reductive amination. In this two-step, one-pot process, the aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This provides a direct route to a variety of N-substituted aminomethylpiperazine derivatives.

Oxidative Transformations to Carboxylic Acids and Esters

The carbaldehyde group can be oxidized to a carboxylic acid, forming 4-(2-methoxyethyl)piperazine-1-carboxylic acid. Standard oxidizing agents are effective for this transformation. For the analogous 4-(2-hydroxyethyl)piperazine-1-carbaldehyde, oxidizing agents like potassium permanganate (B83412) or chromium trioxide are used. Milder and more modern reagents, such as Pinnick oxidation conditions (sodium chlorite), are also commonly employed to avoid side reactions.

The resulting carboxylic acid can then be converted into esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an alcohol.

Nucleophilic and Electrophilic Addition Reactions at the Carbonyl

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. The carbaldehyde moiety enables reactivity in nucleophilic additions and the formation of Schiff bases.

Carbon-Carbon Bond Formation: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), readily add to the aldehyde to form secondary alcohols after acidic workup. The Wittig reaction, using a phosphorus ylide, can convert the aldehyde into an alkene.

Cyanohydrin Formation: The addition of a cyanide source (e.g., HCN or TMSCN) leads to the formation of a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Formation of Imines and Related Derivatives: The aldehyde will react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are typically reversible and are often driven to completion by the removal of water.

Table 2: Summary of Transformations of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |

| Oxidation | KMnO₄, NaClO₂ | Carboxylic Acid |

| Grignard Addition | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

Condensation Reactions and Imine/Enamine Formation

The aldehyde functional group is the most reactive site on this compound for carbon-carbon and carbon-nitrogen bond formation under mild conditions. This moiety readily participates in condensation reactions with various nucleophiles.

Imine (Schiff Base) Formation: The aldehyde reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically catalyzed by a mild acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. This reactivity is a cornerstone for introducing diverse substituents and building larger molecular scaffolds.

Knoevenagel Condensation: The compound can undergo Knoevenagel condensation when reacted with compounds containing an active methylene (B1212753) group (i.e., a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and results in the formation of a new carbon-carbon double bond. chem-station.com The products are often α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. organic-chemistry.org

The table below illustrates potential condensation reactions based on established chemical principles for aldehydes.

| Reactant Type | Specific Reactant | Catalyst/Conditions | Expected Product Type |

| Primary Amine | Aniline | Mild acid (e.g., AcOH), Dehydrating agent | Imine (Schiff Base) |

| Active Methylene | Diethyl malonate | Piperidine or Pyridine, Reflux | α,β-Unsaturated ester |

| Active Methylene | Malononitrile | Basic catalyst (e.g., DBU) | α,β-Unsaturated nitrile |

| Active Methylene | Nitromethane | Weak base | Nitroalkene |

Derivatization Strategies on the Piperazine Ring and Methoxyethyl Side Chain

Derivatization of the core structure of this compound allows for the systematic modification of its properties. Strategies can be employed to selectively functionalize the piperazine nitrogen or the methoxyethyl side chain.

N-Alkylation and N-Acylation of the Piperazine Nitrogen

Direct N-alkylation or N-acylation at the N-1 position of the title compound is generally not feasible under standard conditions. The nitrogen atom is part of a formamide, and its lone pair of electrons is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic.

However, the formyl group can be utilized as a protecting group to facilitate derivatization. The synthetic strategy involves a two-step sequence:

De-formylation: The formyl group is removed via hydrolysis, typically under acidic or basic conditions, to yield the precursor amine, 1-(2-methoxyethyl)piperazine. researchgate.net

N-Alkylation/N-Acylation: The resulting free secondary amine is a potent nucleophile and can be readily alkylated or acylated using a wide range of electrophiles. nih.gov N-alkylation can be achieved with alkyl halides or through reductive amination. nih.gov N-acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base. nih.gov

This deprotection-functionalization sequence is a common and effective method for producing diverse N-substituted piperazine derivatives.

| Step | Reaction | Reagent Class | Typical Conditions | Product |

| 1. Deprotection | Hydrolysis | Strong Acid or Base | Aq. HCl or NaOH, heat | 1-(2-Methoxyethyl)piperazine |

| 2a. Functionalization | N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | 1-Alkyl-4-(2-methoxyethyl)piperazine |

| 2b. Functionalization | N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | 1-Acyl-4-(2-methoxyethyl)piperazine |

Modifications and Functionalization of the Methoxyethyl Moiety

The methoxyethyl side chain offers another site for molecular modification, primarily through the cleavage of the methyl ether.

Ether Cleavage: The C-O bond of the ether can be cleaved using strong acids, with hydrobromic acid (HBr) and hydroiodic acid (HI) being particularly effective. masterorganicchemistry.comlibretexts.org This reaction converts the methoxy (B1213986) group into a hydroxyl group, yielding 4-(2-hydroxyethyl)piperazine-1-carbaldehyde. For a primary methyl ether, the reaction typically proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered methyl group. masterorganicchemistry.comwikipedia.org Lewis acids such as boron tribromide (BBr₃) are also powerful reagents for cleaving ethers. masterorganicchemistry.com

The newly formed hydroxyl group is a versatile functional handle that can be further derivatized through reactions such as:

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups.

Application As a Synthetic Intermediate in Complex Molecule Synthesis

Utilization in the Construction of Diverse Heterocyclic Systems

Theoretically, the carbaldehyde functional group of 4-(2-Methoxyethyl)piperazine-1-carbaldehyde could serve as a key electrophilic component in various cyclization reactions to form heterocyclic systems. For instance, it could potentially react with binucleophilic reagents in condensation reactions.

Table 1: Potential Heterocyclic Synthesis Reactions

| Reaction Type | Potential Reactant | Resulting Heterocycle (Hypothetical) |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | β-ketoester and ammonia | Dihydropyridine derivative |

| Biginelli Reaction | Urea and ethyl acetoacetate | Dihydropyrimidinone derivative |

| Gewald Aminothiophene Synthesis | Active methylene (B1212753) nitrile and sulfur | Substituted aminothiophene |

This table is based on the theoretical reactivity of the aldehyde functional group and does not represent documented reactions of this compound.

Role as a Building Block in Multi-Step Organic Synthesis

In the context of multi-step synthesis, this compound could be employed as a precursor to introduce the 4-(2-methoxyethyl)piperazinyl moiety into a larger molecular framework. The aldehyde could undergo a variety of transformations to create a key bond in a larger synthetic sequence.

Table 2: Potential Transformations in Multi-Step Synthesis

| Reaction | Reagent | Functional Group Transformation |

|---|---|---|

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Aldehyde to secondary or tertiary amine |

| Wittig Reaction | Phosphonium ylide | Aldehyde to alkene |

| Grignard Reaction | Organomagnesium halide | Aldehyde to secondary alcohol |

| Aldol Condensation | Ketone or another aldehyde | β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone |

Precursor in Combinatorial Chemistry and Library Synthesis

The structure of this compound lends itself to applications in combinatorial chemistry for the generation of compound libraries. The aldehyde functionality provides a convenient handle for parallel synthesis, where it can be reacted with a diverse set of building blocks.

For example, in a library synthesis based on reductive amination, a collection of primary and secondary amines could be reacted with this compound in a parallel fashion to generate a library of piperazine-containing secondary and tertiary amines. This approach would allow for the rapid generation of a multitude of structurally related compounds for biological screening.

Biological and Pharmacological Relevance of Derived Compounds in Pre Clinical Research

Investigations into Specific Pre-clinical Therapeutic Areas for Derivatives Incorporating the Moiety

Antineoplastic and Anticancer Activities

Derivatives of the piperazine (B1678402) scaffold have demonstrated notable potential as anticancer agents in a variety of preclinical models. These compounds exert their effects through mechanisms such as inducing apoptosis and inhibiting key cellular processes required for tumor growth.

Researchers have synthesized and evaluated a series of piperazine-tethered derivatives of alepterolic acid for their anticancer properties. Among these, compound 3n was identified as particularly effective against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with an IC₅₀ value of 5.55±0.56 μM. Further investigation revealed that compound 3n inhibits the growth of MDA-MB-231 cells, prevents colony formation, and induces caspase-dependent apoptosis. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and tested against a panel of 60 human tumor cell lines. Nine of these compounds showed significant antiproliferative effects. Specifically, conjugate 23 , which contains a [4-(trifluoromethyl)benzyl]piperazine moiety, was most effective against the breast cancer MDA-MB-468 cell line with a growth inhibition (GI₅₀) value of 1.00 μM. mdpi.comnih.gov Conjugate 25 , featuring a 1-bis(4-fluorophenyl)methyl piperazine group, showed outstanding activity against the non-small cell lung cancer cell line HOP-92 (GI₅₀ = 1.35 μM). mdpi.comnih.gov

Further research into phenylpiperazine derivatives of 1,2-benzothiazine has also yielded promising results. Compounds BS130 and BS230 , both containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, exhibited more potent cytotoxic activity against the breast adenocarcinoma cell line (MCF7) than the conventional anticancer drug doxorubicin. mdpi.com These compounds are believed to act by binding to the minor groove of DNA and inhibiting topoisomerase IIα. mdpi.com Additionally, newly synthesized piperazine derivatives PD-1 and PD-2 were found to effectively inhibit the growth of HepG2 liver cancer cells, with PD-2 showing up to 90.45% growth restraint at the highest concentration tested. nih.gov

| Compound | Derivative Class | Cancer Cell Line | Activity Metric | Observed Effect |

|---|---|---|---|---|

| 3n | Alepterolic Acid-Piperazine | MDA-MB-231 (Breast) | IC₅₀ | 5.55 μM |

| 23 | Vindoline-Piperazine | MDA-MB-468 (Breast) | GI₅₀ | 1.00 μM |

| 25 | Vindoline-Piperazine | HOP-92 (Lung) | GI₅₀ | 1.35 μM |

| BS130 / BS230 | 1,2-Benzothiazine-Piperazine | MCF7 (Breast) | Cytotoxicity | More potent than doxorubicin |

| PD-2 | Piperazine Derivative | HepG2 (Liver) | Growth Inhibition | Up to 90.45% |

Central Nervous System (CNS) Activities (e.g., Antidepressant-like Effects, Neurological Applications)

The piperazine moiety is a well-established pharmacophore in the development of CNS-active agents, largely due to its favorable pharmacokinetic profile for crossing the blood-brain barrier and its ability to interact with various neurotransmitter receptors. nih.gov

Preclinical studies have identified several piperazine derivatives with significant antidepressant-like and anxiolytic-like effects. For instance, the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) demonstrated anxiolytic-like activity in the elevated plus maze test and antidepressant-like effects in the forced swimming test. Its mechanism is suggested to involve the serotonergic, noradrenergic, and dopaminergic pathways, with binding affinity observed for α₁₋, 5-HT₁₋, and D₂ receptors.

Another derivative, 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) , has also shown potential antidepressant-like effects in mice. This activity is linked to the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels.

The development of CNS agents often involves targeting specific serotonin (B10506) (5-HT) receptors. Research into 4-substituted 1-(3-chlorophenyl)piperazines has provided insights into their affinity for 5-HT₁₋ receptor sites, which are crucial targets for anxiolytic and antidepressant drugs. acs.org The versatility of the piperazine scaffold allows for structural modifications that can fine-tune receptor affinity and selectivity, making it a valuable component in the design of novel therapeutics for neurological and psychiatric disorders. nih.gov

Anti-inflammatory Properties

Several compounds derived from the piperazine scaffold have exhibited significant anti-inflammatory activity in preclinical models. These derivatives can modulate inflammatory pathways by reducing edema, inhibiting cell migration, and decreasing the production of pro-inflammatory cytokines.

The novel piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce edema formation in a carrageenan-induced paw edema test. In a pleurisy test, it decreased the migration of polymorphonuclear cells and reduced the levels of the pro-inflammatory cytokines IL-1β and TNF-α.

Similarly, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) demonstrated anti-inflammatory effects by reducing edema in the carrageenan test and decreasing both cell migration and protein exudation in a pleurisy model. researchgate.net The anti-nociceptive and anti-inflammatory effects of LQFM-008 appear to be mediated through the serotonergic pathway. researchgate.net

More recent studies have identified piperazine derivatives PD-1 and PD-2 as having noteworthy anti-inflammatory activity. These compounds inhibited nitrite (B80452) production by up to 39.42% and 33.7%, respectively, and suppressed the generation of TNF-α by up to 56.97% and 44.73%, respectively, at a concentration of 10 μM. nih.gov Furthermore, piperazine-substituted 7-hydroxy coumarins have also been identified as promising anti-inflammatory agents in vitro. nih.gov

| Compound | Preclinical Model | Key Anti-inflammatory Finding |

|---|---|---|

| LQFM182 | Carrageenan-induced Pleurisy | Reduced levels of IL-1β and TNF-α |

| LQFM-008 | Carrageenan-induced Pleurisy | Reduced cell migration and protein exudation |

| PD-1 | In vitro Assay | Inhibited TNF-α generation by 56.97% |

| PD-2 | In vitro Assay | Inhibited TNF-α generation by 44.73% |

Cardiovascular Research Applications

The piperazine scaffold has been incorporated into compounds designed to have effects on the cardiovascular system, particularly as vasorelaxant and antihypertensive agents.

In a study aimed at developing novel phenylpiperazine α₁-adrenoceptor antagonists, a series of R,S-1-substituted phenyl-4-[3-(naphthal-yl-oxy)-2-hydroxy propyl]-piperazine derivatives were synthesized. nih.gov Their vasorelaxant activity was evaluated on rabbit artery strips. Among the compounds tested, compound 16 showed significant vasorelaxant activity, inhibiting phenylephrine-induced vasoconstriction by 22.72% at a concentration of 1 µmol/L. nih.gov This activity suggests its potential for further development as an antihypertensive agent. nih.gov

The structure-activity relationship of these compounds indicated that the phenylpiperazine core is crucial for their α₁-adrenoceptor antagonism, a mechanism that leads to the relaxation of vascular smooth muscle and a reduction in blood pressure. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Derivatives

The biological activity of piperazine derivatives is highly dependent on the nature and position of the substituents on the piperazine ring and any associated scaffolds. The six-membered piperazine ring's two opposing nitrogen atoms provide a large polar surface area and structural rigidity, which can enhance water solubility, oral bioavailability, and target affinity. benthamdirect.comscilit.com

For Anticancer Activity: SAR studies of 1,2-benzothiazine derivatives revealed that a 1-(3,4-dichlorophenyl)piperazine substituent was optimal for cytotoxic activity against MCF7 breast cancer cells. mdpi.com In the case of vindoline-piperazine conjugates, the position of the linker on the vindoline (B23647) core and the specific N-substituted piperazine pharmacophore attached were both critical for antiproliferative effects. mdpi.com

For CNS Activity: The piperazine ring is a cornerstone in many CNS drugs, acting as a linker or a key interacting moiety with receptors. nih.gov For 4-substituted 1-(3-chlorophenyl)piperazines, the hydrocarbon chain length and nature of the terminal group significantly influence the affinity for the 5-HT₁₋ receptor, a key target for antidepressants. acs.org SAR studies are crucial for optimizing selectivity between different CNS receptors (e.g., serotonergic vs. dopaminergic) to achieve desired therapeutic effects. nih.gov

For Cardiovascular Activity: In the design of vasorelaxant piperazine derivatives, SAR analysis showed that substitutions on the phenyl ring attached to the piperazine core modulate the antagonistic activity at α₁-adrenoceptors, thereby influencing the compound's potency. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in drug discovery for predicting how a ligand, such as 4-(2-Methoxyethyl)piperazine-1-carbaldehyde, might bind to a biological target, typically a protein or enzyme. These simulations can provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Detailed Research Findings:

Research on various piperazine (B1678402) derivatives has demonstrated their potential to interact with a wide array of biological targets. For instance, docking studies have been successfully employed to understand the binding modes of piperazine-containing compounds as urease inhibitors, potential antineurotic agents, and anticancer agents targeting enzymes like polyadenosine diphosphate-ribose polymerase-1 (PARP1). nih.govbohrium.comtandfonline.com In a typical molecular docking study, the three-dimensional structure of the target protein is obtained, and computational algorithms are used to fit the ligand into the binding site, predicting the most favorable binding pose and energy. nih.gov

For this compound, the piperazine ring, the methoxyethyl side chain, and the carbaldehyde group would all play crucial roles in potential interactions. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the carbaldehyde could also participate in hydrogen bonding or even form covalent bonds with nucleophilic residues in a target's active site. The methoxyethyl group can engage in hydrophobic and van der Waals interactions. Molecular dynamics (MD) simulations can further refine these docking poses, providing a dynamic view of the complex's stability and conformational changes over time. tandfonline.comacs.org

An illustrative example of docking results for a hypothetical interaction of this compound with a generic kinase enzyme is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | ASP145 | Hydrogen Bond with piperazine N |

| Kinase X | LYS88 | Hydrogen Bond with carbaldehyde O | |

| Kinase X | VAL34 | Hydrophobic interaction with ethyl group | |

| Kinase X | ILE130 | Hydrophobic interaction with piperazine ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules.

Detailed Research Findings:

QSAR studies on various classes of piperazine derivatives have been instrumental in optimizing their therapeutic potential. For example, 3D-QSAR models have been developed for piperazine-based CCR5 antagonists, which are a class of HIV-1 entry inhibitors. acs.orgacs.org These models typically use descriptors that quantify steric, electrostatic, and hydrophobic properties to correlate with the inhibitory activity. In another study, QSAR models for mono-substituted 4-phenylpiperazines helped to understand their effects on the dopaminergic system by correlating physicochemical descriptors with in vivo responses. nih.gov

For this compound, a QSAR study would involve synthesizing a series of analogs with variations in the substituents and measuring their biological activity against a specific target. Molecular descriptors for these analogs would then be calculated, including properties like molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors. Statistical methods, such as partial least squares (PLS) regression, would then be used to build a predictive model. nih.gov

A hypothetical QSAR data table for a series of analogs is shown below, illustrating the types of descriptors that might be used.

| Compound | R-group on Piperazine | LogP | Molecular Weight | Predicted IC50 (µM) |

| 1 | -CH2CH2OCH3 | 0.8 | 172.22 | 5.2 |

| 2 | -CH2CH2OH | 0.2 | 158.20 | 8.1 |

| 3 | -CH3 | 0.5 | 128.17 | 12.5 |

| 4 | -H | 0.1 | 114.14 | 25.0 |

Conformational Analysis and Pharmacophore Generation

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity.

Detailed Research Findings:

The piperazine ring typically adopts a chair conformation, which is its most thermodynamically stable form. nih.gov However, boat and twist-boat conformations are also possible and may be relevant upon binding to a receptor. nih.gov The substituents on the piperazine ring can influence the energetic barrier for ring inversion and the preference for certain conformations. nih.gov For this compound, the orientation of the methoxyethyl and carbaldehyde groups relative to the piperazine ring would be a key focus of conformational analysis.

Pharmacophore models for various piperazine-containing ligands have been successfully generated. For instance, a pharmacophore model for N-Aryl and N-Heteroaryl piperazine alpha-1A-adrenoceptor antagonists identified key features including a positive nitrogen center, hydrogen bond donors and acceptors, and hydrophobic groups. nih.gov Similarly, predictive pharmacophore models for piperazine-based CCR5 antagonists have been developed to guide the design of new inhibitors. acs.orgacs.org These models serve as 3D queries to search databases for novel chemical scaffolds with the desired biological activity. acs.org

A potential pharmacophore model for this compound as a hypothetical kinase inhibitor might include the following features:

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Acceptor | Carbaldehyde Oxygen, Methoxy (B1213986) Oxygen |

| Hydrogen Bond Acceptor/Positive Ionizable | Piperazine Nitrogen atoms |

| Hydrophobic Center | Ethyl group and parts of the piperazine ring |

Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) and other ab initio quantum mechanical methods are used to study the electronic structure of molecules in detail. These calculations can provide valuable information about molecular geometries, vibrational frequencies, reaction mechanisms, and various electronic properties like orbital energies and charge distributions.

Detailed Research Findings:

DFT calculations have been widely applied to piperazine derivatives to understand their structural and electronic characteristics. researchgate.net These studies can accurately predict geometric parameters, vibrational spectra (FT-IR and NMR), and frontier molecular orbitals (HOMO and LUMO). bohrium.com The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. bohrium.com Furthermore, DFT can be used to calculate properties like molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. scispace.com

For this compound, DFT calculations could be used to:

Optimize its 3D geometry and determine the most stable conformation.

Calculate the distribution of electron density and atomic charges, highlighting the reactivity of the carbaldehyde group.

Simulate its IR and NMR spectra to aid in its experimental characterization.

Investigate the reaction mechanisms of, for example, its oxidation or reduction.

Determine its global reactivity descriptors, such as electronegativity and hardness.

Below is a table of hypothetical electronic properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., 2D NMR, Advanced Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 4-(2-Methoxyethyl)piperazine-1-carbaldehyde. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools that provide detailed information about the atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For N-acylated piperazines, NMR spectroscopy reveals dynamic molecular behavior in solution. Due to the partial double bond character of the amide (or in this case, formamide) C-N bond, rotation is restricted, leading to the existence of different conformers (rotamers) at room temperature. nih.govnih.gov Furthermore, the piperazine (B1678402) ring itself undergoes chair-to-chair interconversion, which can also be slow on the NMR timescale. nih.gov

1D NMR (¹H and ¹³C): ¹H NMR spectra of unsymmetrically substituted piperazines can show complex signal patterns. Instead of two simple signals for the four methylene (B1212753) groups on the piperazine ring, multiple broad signals may appear at room temperature, indicating the presence of different conformers and restricted ring inversion. nih.govnih.gov Temperature-dependent NMR studies are crucial; by increasing the temperature, these broad signals coalesce as the rates of rotation and inversion increase. nih.govnih.gov

2D NMR: Techniques like H,H-COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming which protons are adjacent in the molecular structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. nih.gov These 2D methods are vital for piecing together the molecular framework, especially for distinguishing the protons on either side of the piperazine ring.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO (formyl proton) | ~8.0-8.2 | ~160-163 |

| CH₂ (adjacent to N-CHO) | ~3.4-3.8 (broad) | ~40-49 (broad) |

| CH₂ (adjacent to N-CH₂CH₂OCH₃) | ~2.4-2.8 (broad) | ~52-55 (broad) |

| -CH₂CH₂OCH₃ (N-CH₂) | ~2.7 | ~57 |

| -CH₂CH₂OCH₃ (-O-CH₂) | ~3.5 | ~70 |

| -OCH₃ | ~3.3 | ~59 |

Advanced Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements of the molecular ion (e.g., [M+H]⁺). This allows for the determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented through Collision-Induced Dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For piperazine derivatives, characteristic fragmentation involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring nitrogens. For example, common fragment ions for phenylpiperazines include m/z 119, 70, and 56, corresponding to different parts of the cleaved piperazine structure. The study of these fragmentation pathways is critical for identifying unknown piperazine analogues and confirming the structure of newly synthesized ones. researchgate.net

| Fragment Type | Description | Potential m/z for this compound (C₈H₁₆N₂O₂) |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 173.13 |

| Piperazine Ring Opening | Cleavage of C-C or C-N bonds within the ring | Various low m/z ions (e.g., 56, 70) |

| Loss of Formyl Group | Cleavage of the N-CHO bond | [M+H - 29]⁺ = 144.11 |

| Loss of Methoxyethyl Group | Cleavage of the N-CH₂CH₂OCH₃ bond | [M+H - 59]⁺ = 114.08 |

Chromatographic Methods for Purity Assessment and Separation (e.g., Chiral Chromatography)

Chromatography is the gold standard for assessing the purity of a chemical compound and for separating it from starting materials, byproducts, or, in the case of chiral molecules, its enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for purity assessment. nih.govunodc.org A C18 column is commonly employed, and the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.gov For compounds like this compound that may lack a strong UV chromophore, derivatization with a UV-active tag such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable detection at low levels. jocpr.com A validated HPLC method provides quantitative information on the purity of the sample and can detect trace impurities. nih.govjocpr.com

Chiral Chromatography: If a molecule is chiral (possesses non-superimposable mirror images called enantiomers), its stereoisomers must often be separated, as they can have different biological activities. While this compound is not inherently chiral, many derivatives of piperazine are. Chiral chromatography is the primary method for separating enantiomers.

This can be achieved using chiral stationary phases (CSPs) in HPLC columns, such as those based on cellulose or amylose derivatives (e.g., Chiralpak). jocpr.comunl.pt The separation relies on the differential interaction of the enantiomers with the chiral environment of the column. Alternatively, capillary electrophoresis (CE) with a chiral selector, such as sulfated β-cyclodextrin added to the buffer, is a powerful technique for the chiral resolution of piperazine derivatives. bohrium.com The development of a robust chiral separation method is critical in pharmaceutical research for isolating and testing the desired enantiomer. bohrium.comnih.govnih.gov

| Technique | Stationary Phase / Column | Mobile Phase / Buffer | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Octadecyl C18 (e.g., LiChrosorb 100 RP-18) | Acetonitrile / Phosphate buffer (pH 2) | UV (e.g., 239 nm) | Purity Determination nih.gov |

| Chiral HPLC | Chiralpak IC (Diacel) | Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v) | UV (e.g., 340 nm, after derivatization) | Separation of Enantiomers jocpr.com |

| Chiral CE | Fused-silica capillary | 100 mM Phosphate buffer (pH 6.0) with 34 mg/mL sulfated β-cyclodextrin and 40% (v/v) Methanol | UV | Separation of Enantiomers bohrium.com |

Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule. It provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For piperazine derivatives, crystallographic analysis confirms the conformation of the six-membered ring. The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.goved.ac.ukresearchgate.net However, when complexed with metal ions or in sterically demanding structures, it can be forced into a higher-energy boat conformation. nih.gov

In the solid state, the analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. ed.ac.ukbohrium.com For a compound like this compound, X-ray crystallography would definitively establish the chair conformation of the piperazine ring, the orientation of the methoxyethyl and carbaldehyde substituents (whether they are in axial or equatorial positions), and the planarity around the formamide nitrogen. nih.govnih.gov This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. nih.gov

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | Piperazine ring on an inversion center. wm.eduresearchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | Amide N-C bond is shorter than other N-C bonds, indicating double-bond character. nih.gov |

| Piperazine (at 150 K) | Monoclinic | P2₁/n | Molecule resides on an inversion center with ideal chair conformation. ed.ac.uk |

| 3'-methyl-1'-{3-[4-(4-nitrophenyl)piperazin-1-yl]propyl}spiro[fluorene-9,5'-imidazolidine]-2',4'-dione | Monoclinic | P2₁/c | Demonstrates complex packing dominated by hydrogen bonds. bohrium.com |

Future Perspectives and Research Challenges

Development of Innovative and Sustainable Synthetic Routes

The synthesis of "4-(2-Methoxyethyl)piperazine-1-carbaldehyde" is conceptually straightforward, likely involving the formylation of its precursor, 1-(2-methoxyethyl)piperazine. However, the future of its synthesis lies in the development of innovative and sustainable methodologies. Traditional formylation methods often rely on harsh reagents and complex purification procedures. Modern synthetic chemistry offers greener alternatives that are both efficient and scalable.

Future research in this area should focus on catalytic formylation reactions. For instance, the use of carbon dioxide as a C1 source, in combination with a suitable reducing agent and catalyst, represents a highly sustainable approach. Additionally, flow chemistry presents a promising avenue for the continuous and safe production of this compound, minimizing waste and improving reaction control. mdpi.com The development of enzymatic or chemo-enzymatic routes could also offer highly selective and environmentally benign synthetic pathways.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Formylation (e.g., using CO2) | Sustainable, atom-economical | Catalyst development, reaction optimization |

| Flow Chemistry | Scalable, improved safety and control | Reactor design, process parameter optimization |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Elucidation of Novel Biological Targets and Therapeutic Applications

The piperazine (B1678402) moiety is a well-established pharmacophore found in a wide array of approved drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov The presence of the methoxyethyl group in "this compound" may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing its suitability for targeting CNS disorders. silae.it

The reactive carbaldehyde group serves as a versatile handle for the synthesis of a diverse library of derivatives. Through reductive amination, condensation reactions, or the formation of Schiff bases, a multitude of substituents can be introduced, allowing for the exploration of a vast chemical space and interaction with a wide range of biological targets. Future research should involve the synthesis of such derivatives and their screening against various targets implicated in neurological disorders, oncology, and infectious diseases. The inherent reactivity of the aldehyde could also be exploited for the design of covalent inhibitors, a strategy of growing interest in drug discovery.

Integration into Advanced Drug Discovery Platforms and Screening Methodologies

The successful integration of "this compound" and its derivatives into advanced drug discovery platforms is crucial for uncovering their therapeutic potential. High-throughput screening (HTS) campaigns against diverse biological targets will be a primary step. Furthermore, the structural simplicity and synthetic tractability of this compound make it an ideal candidate for DNA-encoded library (DEL) technology. By attaching a unique DNA tag to a library of derivatives, billions of compounds can be screened simultaneously against a target protein.

Phenotypic screening, which assesses the effect of compounds on cell models of disease, offers another powerful approach to identify novel biological activities without a preconceived target. Derivatives of "this compound" could be tested in cellular assays relevant to neurodegeneration, cancer cell proliferation, or viral replication. The insights gained from such screens can then guide target deconvolution efforts to identify the specific molecular mechanisms of action.

| Screening Platform | Application for "this compound" |

| High-Throughput Screening (HTS) | Rapid screening of derivative libraries against known targets. |

| DNA-Encoded Library (DEL) Technology | Massively parallel screening to identify novel binders. |

| Phenotypic Screening | Discovery of novel biological activities in disease-relevant cell models. |

Exploration of Metabolism and Pharmacokinetic Properties (pre-clinical) for Derived Compounds

A critical aspect of the preclinical development of any new chemical entity is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. For derivatives of "this compound," in vitro and in vivo preclinical studies will be essential. The methoxyethyl group is anticipated to undergo O-demethylation, and the piperazine ring is susceptible to N-dealkylation and oxidation. Understanding these metabolic pathways is crucial for predicting the in vivo half-life and potential for drug-drug interactions.

Piperazine derivatives have been shown to modulate the activity of drug transporters like P-glycoprotein (P-gp), which can impact the bioavailability of co-administered drugs. nih.gov Therefore, preclinical studies should also investigate the potential for derivatives of "this compound" to act as inhibitors or substrates of key drug transporters. These pharmacokinetic data will be vital for guiding lead optimization and selecting candidates with favorable drug-like properties for further development.

Scalability Considerations for Research and Development

For "this compound" to transition from a laboratory curiosity to a viable scaffold for drug development, its synthesis must be scalable. researchgate.net The development of a robust and cost-effective multi-gram or kilogram-scale synthesis is a key challenge. This requires optimization of reaction conditions, minimizing the use of expensive or hazardous reagents, and developing efficient purification methods.

The scalability of the synthesis of the precursor, 1-(2-methoxyethyl)piperazine, is also a critical factor. The development of a scalable route to the final compound will likely involve a multi-step process, and each step must be optimized for yield, purity, and cost-effectiveness. nih.gov Collaboration between medicinal chemists and chemical engineers will be essential to address these scalability challenges and ensure a reliable supply of the compound for extensive preclinical and potential clinical research.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(2-Methoxyethyl)piperazine-1-carbaldehyde?

Methodological Answer: The synthesis typically involves introducing the methoxyethyl and carbaldehyde groups onto a piperazine backbone. A two-step approach is recommended:

Substitution Reaction : React piperazine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 4-(2-methoxyethyl)piperazine.

Formylation : Use a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group at the piperazine nitrogen.

Key Variables : Solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–60°C), and stoichiometric ratios influence yield. For example, highlights that yields of similar benzaldehyde derivatives vary by 15–20% depending on solvent/base combinations (e.g., DMF/Et₃N vs. THF/NaH) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the carbaldehyde proton (δ 9.5–10.5 ppm) and methoxyethyl group (δ 3.3–3.7 ppm for OCH₃).

- X-ray Crystallography : For structural validation, as demonstrated in for a carbothioamide analog, which resolved bond angles and planarity of the piperazine ring .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns, critical for verifying molecular integrity.

Q. How does the carbaldehyde group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The carbaldehyde group is electrophilic, enabling reactions such as:

- Condensation : React with primary amines (e.g., aniline) to form Schiff bases, useful for creating imine-linked derivatives (see for analogous chloroacetyl substitution pathways) .

- Oxidation : Under mild conditions (e.g., KMnO₄ in acetone), the aldehyde oxidizes to a carboxylic acid, altering solubility and biological activity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Conflicts in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data, as applied in for crystallographic validation .

- Deuterated Solvents : Test in D₂O or CDCl₃ to isolate solvent-induced shifts.

Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C. notes that piperazine derivatives with sulfonamide groups degrade rapidly below pH 3 due to protonation of the piperazine nitrogen .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts.

Q. How do substituents on the piperazine ring (e.g., methoxyethyl vs. nitro groups) affect biological activity or binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxyethyl with nitro or fluorophenyl groups) and test against biological targets (e.g., enzymes, receptors). demonstrates that fluorobenzyl substituents on piperazine enhance kinase inhibition by 30–50% compared to unsubstituted analogs .

- Molecular Docking : Use software like AutoDock to predict binding modes. The methoxyethyl group may improve solubility, while bulkier groups (e.g., benzodioxinyl in ) enhance hydrophobic interactions .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts.

- Catalyst Optimization : Replace traditional bases with organocatalysts (e.g., DMAP) to accelerate formylation, as shown in for similar reactions .

- Scale-Up Adjustments : For industrial relevance, switch from batch to flow chemistry to improve heat/mass transfer.

Q. What strategies mitigate risks of byproduct formation during the formylation of 4-(2-Methoxyethyl)piperazine?

Methodological Answer:

- Controlled Reagent Addition : Add DMF dropwise to POCl₃ at 0°C to prevent exothermic side reactions.

- Quenching Protocol : Use ice-cold NaHCO₃ to neutralize excess POCl₃, minimizing hydrolysis of the carbaldehyde group.

- In Situ Monitoring : Employ FTIR to track carbonyl formation (C=O stretch at ~1700 cm⁻¹) and adjust reaction time dynamically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.